N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide
Brand Name: Vulcanchem
CAS No.: 112683-81-5
VCID: VC20884223
InChI: InChI=1S/C17H28N4O3/c1-3-9-20-15(18)14(16(23)21(10-4-2)17(20)24)19-13(22)11-12-7-5-6-8-12/h12H,3-11,18H2,1-2H3,(H,19,22)
SMILES: CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCC2)N
Molecular Formula: C17H28N4O3
Molecular Weight: 336.4 g/mol

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide

CAS No.: 112683-81-5

Cat. No.: VC20884223

Molecular Formula: C17H28N4O3

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide - 112683-81-5

Specification

CAS No. 112683-81-5
Molecular Formula C17H28N4O3
Molecular Weight 336.4 g/mol
IUPAC Name N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide
Standard InChI InChI=1S/C17H28N4O3/c1-3-9-20-15(18)14(16(23)21(10-4-2)17(20)24)19-13(22)11-12-7-5-6-8-12/h12H,3-11,18H2,1-2H3,(H,19,22)
Standard InChI Key XTUNOYUUSKKWCC-UHFFFAOYSA-N
SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCC2)N
Canonical SMILES CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCC2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator